molecular formula C7H6BrN3 B2688689 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 2055840-60-1

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2688689
CAS No.: 2055840-60-1
M. Wt: 212.05
InChI Key: AWYQHIAEBRKBLC-UHFFFAOYSA-N
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Description

Research Applications and Value 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine (CAS#: 2055840-60-1) is a brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery . Compounds based on the pyrazolopyridine scaffold are extensively studied due to their substantial pharmacological activities, which include serving as anticancer, antiviral, antifungal, antioxidant, and antimicrobial agents . Furthermore, this scaffold is recognized for its role in developing inhibitors for a wide range of kinases and fibroblast growth factor receptors, making it a valuable template in the design of targeted therapies . The bromine substituent at the 5-position of this fused bicyclic system makes it a versatile synthetic intermediate. It readily undergoes subsequent cross-coupling reactions, such as Suzuki reactions, allowing researchers to introduce a wide array of complex carbon-based substituents . This functionalizability is crucial for creating diverse compound libraries for structure-activity relationship (SAR) studies or for synthesizing specific candidate molecules. The methyl group at the 3-position adds to the molecular diversity, influencing the compound's steric and electronic properties. Handling and Usage This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a food additive. Researchers should consult the relevant Safety Data Sheet (SDS) before handling and employ all appropriate safety precautions, including the use of personal protective equipment. Note on Isomerism: The biological and chemical properties of pyrazolopyridine isomers can differ significantly. While the therapeutic potential of the broader scaffold is well-established, researchers are advised to verify the specific suitability of the [4,3-b] isomer for their intended application .

Properties

IUPAC Name

5-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-7-5(11-10-4)2-3-6(8)9-7/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYQHIAEBRKBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-5-bromo-2-methylpyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include 5-amino-3-methyl-1H-pyrazolo[4,3-b]pyridine, 5-thio-3-methyl-1H-pyrazolo[4,3-b]pyridine, etc.

    Oxidation Products: N-oxides of the pyrazolopyridine ring.

    Reduction Products: Corresponding amines or hydrazines.

    Coupling Products: Biaryl derivatives with various substituents.

Scientific Research Applications

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Pyrazolo-Pyridines

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Reactivity References
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine C₆H₃BrClN₃ 232.46 Br (5), Cl (3) Higher XLogP3 (2.5); used in Suzuki coupling
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine C₆H₃BrClN₃ 232.5 Br (3), Cl (5) HazMat Class 6.1; synthesized via halogen exchange
5-Bromo-1H-pyrazolo[3,4-b]pyridine C₆H₄BrN₃ 198.02 Br (5) SMILES: C1=C2C=NNC2=NC=C1Br; used in C-H arylation
  • Key Observations: Bromine at position 5 (as in 5-Bromo-1H-pyrazolo[3,4-b]pyridine) facilitates regioselective C-H arylation . Chloro substituents (e.g., 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine) increase molecular weight and lipophilicity (XLogP3 = 2.5) compared to non-halogenated analogs .

Methyl-Substituted Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Reactivity References
5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine C₇H₆BrN₃ 212.05 Br (5), Me (3) Potential steric hindrance at position 3
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine C₈H₉BrN₄ 241.09 Br (5), Me (4,6), NH₂ (3) Amino group enhances hydrogen bonding
  • Key Observations: Methyl groups (e.g., in 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine) may reduce solubility but improve metabolic stability .

Functionalized Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Reactivity References
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ 270.08 Br (5), COOEt (3) Ester group enables further derivatization
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine C₁₃H₈BrN₂ 287.12 Br (5), Ph-C≡C (3) Synthesized via Sonogashira coupling (51% yield)
  • Key Observations :
    • Ester-functionalized derivatives (e.g., ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate) serve as intermediates for amide or hydrazide synthesis .
    • Aryl-alkynyl substituents (e.g., 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) expand π-conjugation for optoelectronic applications .

Biological Activity

5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 3-position. This unique structure contributes to its reactivity and biological properties.

Targeted Kinase Inhibition

Research indicates that this compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The inhibition occurs through the blockade of the intracellular kinase domain of TRKs, preventing downstream signaling pathways such as:

  • Ras/ERK Pathway : Involved in cell growth and differentiation.
  • PI3K/Akt Pathway : Plays a crucial role in cell survival and metabolism.
  • PLC-γ Pathway : Associated with cellular signaling processes.

This inhibition leads to reduced proliferation and increased apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment .

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent. For instance:

Compound Target Bacteria Zone of Inhibition (mm) MIC (µg/mL)
This compoundKlebsiella pneumoniae11 ± 0.820.25
This compoundStaphylococcus aureus11 ± 0.750.50

These results highlight its potential application in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
HeLa0.36Inhibition of proliferation
HCT1161.8Induction of apoptosis
A375Not reportedPotential for further study

These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment by targeting specific kinases involved in tumor growth .

Study on Antitubercular Activity

In a recent study focused on antitubercular activity, derivatives of pyrazolo[3,4-b]pyridine were synthesized and evaluated against Mycobacterium tuberculosis. The results indicated that certain substitutions on the pyrazolo[4,3-b]pyridine scaffold enhanced its activity against resistant strains of tuberculosis:

Derivative Zone of Inhibition (mm) MIC (µg/mL)
Compound A15 ± 0.950.25
Compound B14 ± 0.750.50

These derivatives exhibited significant potential as new leads for antitubercular drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine derivatives with substituted pyridine precursors. For example, 3-fluoro-2-formylpyridine reacts with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr/AcOH to introduce the bromine substituent . Intermediates like tert-butyl-protected derivatives (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) are purified via silica gel chromatography (88% yield) and characterized using 1^1H/13^13C NMR and LC-MS to confirm regiochemistry and purity .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : The compound should be stored under inert conditions (argon/nitrogen) at -20°C in amber glass vials to prevent degradation via light or moisture. Stability studies indicate that Boc-protected derivatives exhibit enhanced shelf life compared to free amines, which are prone to oxidation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential. For example, 1^1H NMR signals at δ 8.3–8.5 ppm confirm aromatic protons on the pyridine ring, while methyl groups resonate at δ 2.3–2.5 ppm. 13^{13}C NMR peaks near δ 120–150 ppm confirm sp2^2 carbons in the heterocyclic core .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

  • Methodological Answer : Suzuki-Miyaura coupling at the 5-bromo position enables introduction of aryl/heteroaryl groups. For example, using Pd2_2(dba)3_3, XPhos, and Cs2_2CO3_3 under N2_2 at 100°C yields cross-coupled products (70–87% yield). Regioselectivity is confirmed via NOE NMR experiments to distinguish between C-5 and C-7 substitution patterns .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[4,3-b]pyridine derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., mGlu4 PAM efficacy) may arise from differences in substitution patterns or assay conditions. Researchers should standardize assays (e.g., calcium flux in HEK293 cells) and compare EC50_{50} values for analogs. For instance, N-(3-chloro-4-fluorophenyl)-substituted derivatives show 10-fold higher potency than methyl-substituted variants due to enhanced receptor binding .

Q. How can computational modeling guide the design of this compound-based kinase inhibitors?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) identifies key interactions between the pyrazolopyridine core and kinase ATP-binding pockets. For example, the bromine atom forms halogen bonds with Thr183 in JAK2, while the methyl group minimizes steric clashes in hydrophobic subpockets .

Q. What are the safety protocols for handling reactive intermediates during synthesis?

  • Methodological Answer : Brominated intermediates require strict safety measures:

  • Use fume hoods and explosion-proof equipment due to flammability (e.g., tert-butyl lithium reactions).
  • Quench excess bromine with NaHSO3_3 to prevent exothermic decomposition .
  • Monitor air-sensitive steps (e.g., Grignard reactions) using Schlenk lines .

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